Defluoro Atorvastatin Acetonide tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Defluoro Atorvastatin Acetonide tert-Butyl Ester is an HMG-CoA reductase inhibitor and lipid-lowering drug . It is used to reduce myocardial infarction and stroke and is also used as a first-line treatment option for dyslipidemia . The volume of distribution of atorvastatin is 380 L and is highly bound to plasma proteins, over 98% .

Synthesis Analysis

The synthesis of Atorvastatin and its intermediates, including Defluoro Atorvastatin Acetonide tert-Butyl Ester, involves several procedures. One of the key methods is the Paal-Knorr synthesis . This process also includes several new synthetic strategies and outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .Molecular Structure Analysis

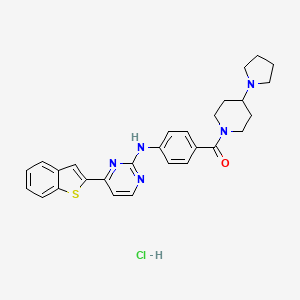

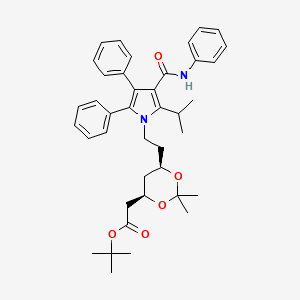

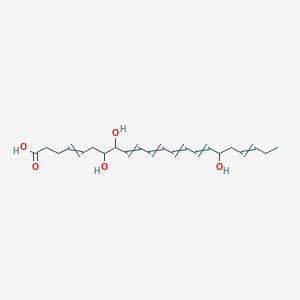

The molecular structure of Defluoro Atorvastatin Acetonide tert-Butyl Ester is represented by the chemical name: tert-butyl 2- ((4R,6R)-6- (2- (2-isopropyl-4,5-diphenyl-3- (phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Atorvastatin and its intermediates are complex and involve several steps. The Paal-Knorr synthesis is a key part of this process .Scientific Research Applications

“Defluoro Atorvastatin Acetonide tert-Butyl Ester” is an intermediate in the preparation of Atorvastatin impurities . It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Atorvastatin .

“Defluoro Atorvastatin Acetonide tert-Butyl Ester” is primarily used as an intermediate in the preparation of Atorvastatin impurities . Here are some potential applications based on its role:

-

Pharmaceutical Research and Development

- This compound can be used in the development of new drugs or the improvement of existing ones. For example, it could be used to study the synthesis of Atorvastatin, a medication used to prevent cardiovascular disease and treat abnormal lipid levels .

- It can also be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Atorvastatin .

-

Quality Control and Assurance

-

Academic Research

“Defluoro Atorvastatin Acetonide tert-Butyl Ester” is primarily used as an intermediate in the preparation of Atorvastatin impurities . Here are some potential applications based on its role:

-

Pharmaceutical Research and Development

- This compound can be used in the development of new drugs or the improvement of existing ones. For example, it could be used to study the synthesis of Atorvastatin, a medication used to prevent cardiovascular disease and treat abnormal lipid levels .

- It can also be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Atorvastatin .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Defluoro Atorvastatin Acetonide tert-Butyl Ester . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDCRTVBGYCHGP-ROJLCIKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675660 |

Source

|

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Defluoro Atorvastatin Acetonide tert-Butyl Ester | |

CAS RN |

1105067-91-1 |

Source

|

| Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)